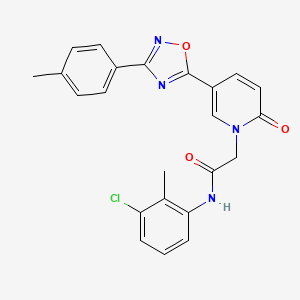
N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chloro-substituted aromatic ring and an oxadiazole moiety. The molecular formula is C23H19ClN4O, and it has a molecular weight of approximately 404.87 g/mol. The presence of the oxadiazole ring is significant as it is often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of oxadiazole derivatives against human leukemia cell lines (CEM-13 and U-937). The results indicated that certain derivatives exhibited IC50 values in the sub-micromolar range, suggesting potent anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | CEM-13 | 0.65 |
| 5b | U-937 | 2.41 |
These findings suggest that structural modifications can enhance the biological potency of oxadiazole-containing compounds .
The mechanism of action for these compounds often involves inducing apoptosis in cancer cells. Flow cytometry assays have shown that certain derivatives activate apoptotic pathways by increasing p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .
Anticonvulsant Activity
In addition to anticancer properties, related compounds have been investigated for anticonvulsant activity. A study on 3-chloro-2-methylphenyl-substituted semicarbazones indicated promising results in terms of central nervous system (CNS) effects, showcasing the versatility of compounds with similar structural features .
Comparative Analysis of Biological Activities
The following table summarizes various studies on the biological activities of oxadiazole derivatives:
科学研究应用
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related compound showed percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . The mode of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide. Key factors influencing its biological activity include:
- Substituent Variations : Modifications on the chlorophenyl group can enhance selectivity towards cancer cells.
- Oxadiazole Ring : The presence of electron-withdrawing groups increases the potency against various pathogens.
Anticancer Studies
A study focusing on related oxadiazole derivatives demonstrated significant anticancer activity across multiple cell lines. For example, a derivative showed an IC50 value in the low micromolar range against A549 lung cancer cells, indicating potential for further development .
Antimicrobial Evaluations
Another case study evaluated the antimicrobial efficacy of several oxadiazole derivatives, revealing that modifications to the pyridine moiety significantly improved antibacterial activity against resistant strains of Staphylococcus aureus . The findings suggest that this class of compounds could serve as a template for developing new antibiotics.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-6-8-16(9-7-14)22-26-23(31-27-22)17-10-11-21(30)28(12-17)13-20(29)25-19-5-3-4-18(24)15(19)2/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCJKDLTGYSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














